(4-Methoxyphenoxy)acetyl chloride
Overview
Description
(4-Methoxyphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an important intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methoxyphenoxy)acetyl chloride can be synthesized through the reaction of (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process, removing any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-methoxyphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
(4-Methoxyphenoxy)acetyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxyphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to the nucleophile, resulting in the formation of new chemical bonds. This reactivity is crucial in various synthetic processes, enabling the formation of amides, esters, and thioesters .
Comparison with Similar Compounds
(4-Methoxyphenyl)acetyl chloride: Similar in structure but lacks the phenoxy group.
(4-Methylphenoxy)acetyl chloride: Similar in structure but has a methyl group instead of a methoxy group.
Uniqueness: (4-Methoxyphenoxy)acetyl chloride is unique due to the presence of both the methoxy and phenoxy groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJGLIGBHCEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389581 | |
Record name | (4-methoxyphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42082-29-1 | |
Record name | 2-(4-Methoxyphenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42082-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-methoxyphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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